1-{4,6,12-Triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carbonyl}imidazolidin-2-one
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Overview
Description
1-{4,6,12-Triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carbonyl}imidazolidin-2-one is a complex organic compound characterized by its unique tricyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4,6,12-Triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carbonyl}imidazolidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core and subsequent functionalization to introduce the imidazolidin-2-one moiety. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{4,6,12-Triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carbonyl}imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the tricyclic core or the imidazolidin-2-one moiety.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the tricyclic core.
Scientific Research Applications
1-{4,6,12-Triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carbonyl}imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4,6,12-Triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carbonyl}imidazolidin-2-one involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,6,12-Triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene: A related compound with a similar tricyclic core but different functional groups.
1,4,5-Triazatricyclo[5.2.2.0,2,6]undec-5-ene-4-carbothioamide: Another tricyclic compound with distinct chemical properties.
Uniqueness
1-{4,6,12-Triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carbonyl}imidazolidin-2-one is unique due to its specific combination of the tricyclic core and the imidazolidin-2-one moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carbonyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-12-15-3-4-17(12)13(20)18-8-1-2-11(18)9-6-14-7-16-10(9)5-8/h6-8,11H,1-5H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEDWWIWVXGYOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)N4CCNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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